Methyl 10,12-tricosadiynoate

Catalog No.
S1529149
CAS No.
145609-79-6
M.F
C24H40O2
M. Wt
360.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 10,12-tricosadiynoate

CAS Number

145609-79-6

Product Name

Methyl 10,12-tricosadiynoate

IUPAC Name

methyl tricosa-10,12-diynoate

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

InChI

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3

InChI Key

BZHUUTOAKXXTMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC

Biomedicine

Summary of Application: In biomedicine, Methyl 10,12-tricosadiynoate is explored for its potential in creating biomedical polymers. These polymers can be used for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Methods of Application: The compound is incorporated into polymer matrices to enhance their bioactive properties. Techniques like polymerization, cross-linking, and grafting are employed to synthesize these biomedical polymers .

Results and Outcomes: Studies have shown that incorporating Methyl 10,12-tricosadiynoate into polymers can result in materials with improved biocompatibility and targeted delivery capabilities.

Material Science

Summary of Application: In material science, Methyl 10,12-tricosadiynoate is used in the synthesis of colorimetric and fluorescence detection materials. These materials are particularly useful for detecting peptides and other biological molecules .

Methods of Application: The compound is utilized to create polydiacetylene (PDA) vesicles with phosphocholine headgroups that mimic peptide-cell membrane interactions. This is achieved through a controlled polymerization process .

Results and Outcomes: The PDA vesicles exhibit a change in color under specific conditions, allowing for the detection of target molecules

Organic Synthesis

Summary of Application: Methyl 10,12-tricosadiynoate serves as a precursor in organic synthesis, particularly in the formation of complex organic molecules through reactions such as polymerization .

Methods of Application: The compound undergoes various organic reactions, including esterification and coupling, under controlled conditions to yield desired synthetic products .

Results and Outcomes: The synthesis processes have been optimized to achieve high yields, with one method reporting a 74% yield of the desired product . The purity and structural integrity of the synthesized compounds are verified using techniques like NMR spectroscopy.

Analytical Chemistry

Summary of Application: In analytical chemistry, Methyl 10,12-tricosadiynoate’s mass spectrum and gas chromatography data are used for the identification and quantification of compounds in complex mixtures .

Methods of Application: The compound is analyzed using electron ionization mass spectrometry and gas chromatography to obtain its mass spectrum and retention times, which serve as reference data .

Results and Outcomes: The mass spectrum provides molecular weight and structural information, while gas chromatography helps in assessing the compound’s volatility and separation efficiency

Pharmacology

Summary of Application: In pharmacology, the methylation effect of compounds like Methyl 10,12-tricosadiynoate is studied for its impact on drug discovery and development, influencing pharmacodynamic and pharmacokinetic properties .

Methods of Application: The compound is used in structure-activity relationship studies to understand the effects of methylation on biological activity .

Environmental Science

Polymer Chemistry

Summary of Application: “Methyl 10,12-tricosadiynoate” is utilized in polymer chemistry for the synthesis of novel polymeric materials. These materials often exhibit unique electrical or optical properties, making them suitable for advanced technological applications .

Methods of Application: The compound is polymerized under controlled conditions to form polydiacetylenes, which are known for their conjugated backbones and potential use in electronic devices .

Results and Outcomes: The resulting polymers have been reported to show promising electronic properties, such as conductivity and semiconductivity.

Nanotechnology

Methods of Application: The compound is used in processes like electrospinning and nanoprecipitation to fabricate nanoscale structures with controlled size and morphology .

Surface Science

Summary of Application: “Methyl 10,12-tricosadiynoate” is investigated in surface science for its ability to modify surfaces and create functional coatings. These coatings can enhance surface properties such as hydrophobicity or reactivity .

Methods of Application: The compound is applied to surfaces through techniques like chemical vapor deposition or self-assembled monolayers to achieve the desired surface modification .

Results and Outcomes: The modified surfaces demonstrate altered characteristics, such as increased water repellence or improved catalytic activity

Cosmetics and Personal Care

Summary of Application: In the cosmetics and personal care industry, “Methyl 10,12-tricosadiynoate” may be used in formulations to improve the texture and stability of products such as lotions and creams .

Methods of Application: The compound is incorporated into cosmetic formulations to adjust viscosity and provide a desirable feel upon application .

Food Technology

Summary of Application: “Methyl 10,12-tricosadiynoate” could potentially be used in food technology as an additive to alter the physical properties of food products, such as texture or shelf life .

Methods of Application: The compound is added to food products in minute quantities to achieve the desired modification without affecting taste or safety .

Environmental Remediation

Summary of Application: “Methyl 10,12-tricosadiynoate” might be studied for its use in environmental remediation, particularly in the adsorption and breakdown of pollutants .

Methods of Application: The compound could be incorporated into materials designed to capture and neutralize environmental contaminants .

Methyl 10,12-tricosadiynoate is an organic compound with the molecular formula C24H40O2. It belongs to the family of diacetylenes and is characterized by its linear chain structure containing two triple bonds located at the 10th and 12th carbon atoms. This compound is a methyl ester derived from 10,12-tricosadiynoic acid and is known for its distinctive physical properties, including a relatively high melting point and unique optical characteristics .

Typical of alkynes and esters. Some notable reactions include:

  • Esterification: The formation of methyl 10,12-tricosadiynoate can be achieved through the esterification of 10,12-tricosadiynoic acid with methanol in the presence of an acid catalyst .
  • Polymerization: Under specific conditions, this compound can undergo polymerization to form polyacetylene structures, which are of interest in materials science for their conductive properties .
  • Hydrogenation: Methyl 10,12-tricosadiynoate can be hydrogenated to yield saturated fatty acids or their derivatives .

Research indicates that methyl 10,12-tricosadiynoate exhibits biological activity that may have implications in various fields:

  • Antimicrobial Properties: Some studies suggest that compounds in the diacetylene family may possess antimicrobial properties, making them potential candidates for pharmaceutical applications .
  • Cellular Responses: The compound has been shown to influence cellular behavior in certain contexts, possibly due to its structural characteristics that allow interaction with biological membranes .

The synthesis of methyl 10,12-tricosadiynoate typically involves the following methods:

  • Esterification Reaction: This is the most common method where 10,12-tricosadiynoic acid is reacted with methanol. The reaction generally requires an acid catalyst such as sulfuric acid to promote the ester formation .
  • Chemical Modification: Additional synthetic routes may involve modifying existing fatty acids or using coupling reactions to introduce the desired alkyne functionalities .

Methyl 10,12-tricosadiynoate finds applications across several domains:

  • Material Science: It is utilized in the production of conductive polymers and materials due to its unique electronic properties when polymerized.
  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development aimed at combating resistant strains of bacteria .
  • Nanotechnology: The compound's ability to form organized structures at the molecular level makes it useful in nanotechnology applications.

Studies on the interactions of methyl 10,12-tricosadiynoate with other molecules have shown interesting results:

  • Langmuir-Blodgett Films: Research has explored how this compound interacts with other organic molecules to form thin films that have potential uses in sensors and electronic devices .
  • Biological Interactions: Investigations into how methyl 10,12-tricosadiynoate interacts with cellular membranes can provide insights into its biological effects and mechanisms of action.

Similar Compounds: Comparison

Methyl 10,12-tricosadiynoate shares similarities with other compounds in the diacetylene family. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
10,12-Tricosadiynoic AcidContains two triple bondsPrecursor to methyl ester
Methyl 9,11-octadecadienoateContains double bondsLess rigid structure compared to diacetylenes
Methyl 1-decyneContains one triple bondShorter carbon chain
Methyl 1-octadecynoateContains one triple bondSimilar length but different bonding

Methyl 10,12-tricosadiynoate stands out due to its specific position of triple bonds and longer carbon chain length compared to these similar compounds.

XLogP3

9.4

Wikipedia

METHYL 10,12-TRICOSADIYNOATE

Dates

Last modified: 08-15-2023

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